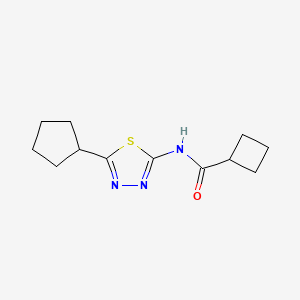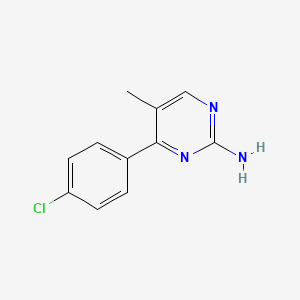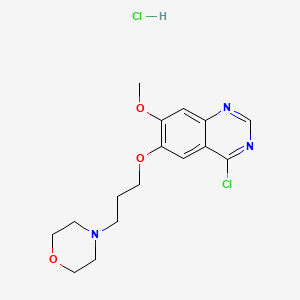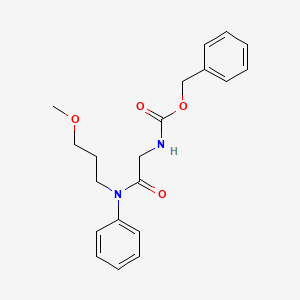
5-Neopentylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Neopentylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentylpyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis and the use of green chemistry principles are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Neopentylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to methylsulfonyl compounds.
Reduction: Formation of guanidines.
Substitution: Introduction of different functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid.
Reduction: Ammonium thiocyanates.
Substitution: Various amines and benzylidene acetones.
Major Products: The major products formed from these reactions include substituted pyrimidines and guanidines, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
5-Neopentylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Neopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Aminopyrimidine: Exhibits anti-inflammatory and enzyme inhibitory activities.
N-Arylpyrimidin-2-amine: Used in the synthesis of various biologically active compounds.
Uniqueness: 5-Neopentylpyrimidin-2-amine stands out due to its unique neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and can lead to distinct applications in research and industry .
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)4-7-5-11-8(10)12-6-7/h5-6H,4H2,1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
ADSHNWROWDRQOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CN=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)





![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
